molecular formula C16H18F3N5 B12237489 4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12237489
M. Wt: 337.34 g/mol
InChI Key: OWIRSORSQDTHOI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with dimethyl groups and a piperazine ring attached to a trifluoromethyl-substituted pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate diketones and amidines under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the pyrimidine core reacts with piperazine derivatives.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially inhibiting enzymes or receptors involved in disease pathways. The piperazine ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-3-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine
  • 1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18F3N5

Molecular Weight

337.34 g/mol

IUPAC Name

4,6-dimethyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H18F3N5/c1-11-9-12(2)22-15(21-11)24-7-5-23(6-8-24)14-4-3-13(10-20-14)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3

InChI Key

OWIRSORSQDTHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C

Origin of Product

United States

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